Nitrosomethoxymethylamine

Description

Classification within the N-Nitroso Compound Class

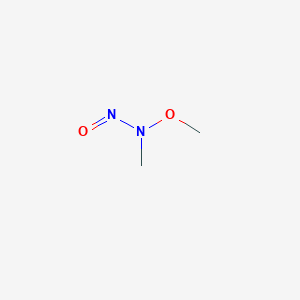

Nitrosomethoxymethylamine belongs to the large family of organic chemicals known as N-nitroso compounds. aquigenbio.com A defining feature of this class is the N-nitroso functional group, which consists of a nitroso group (-N=O) bonded to a nitrogen atom. aquigenbio.comwikipedia.org These compounds are generally formed through the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid. wikipedia.orgunl.edu

Structurally, this compound is identified by the chemical formula C₂H₆N₂O₂. vulcanchem.com It possesses a characteristic N-nitroso group attached to a nitrogen atom which, in turn, is bonded to both a methyl group (-CH₃) and a methoxy (B1213986) group (-OCH₃). vulcanchem.com This specific arrangement places it within the N-alkyl-N-alkoxy-nitrosamine subclass. This distinguishes it from the more commonly discussed dialkyl nitrosamines, such as N-Nitrosodimethylamine (NDMA), which have two alkyl groups attached to the amine nitrogen. vulcanchem.com

Table 1: Chemical Identity of this compound Press the button to toggle the table's visibility. Toggle Table

| Identifier | Value |

|---|---|

| IUPAC Name | N-methoxy-N-methylnitrous amide |

| CAS Number | 16339-12-1 echemi.com |

| Molecular Formula | C₂H₆N₂O₂ vulcanchem.comechemi.com |

| Molecular Weight | 90.08 g/mol vulcanchem.comechemi.com |

| Synonyms | N-Methoxy-N-nitrosomethanamine, N,O-Dimethyl-N-nitrosohydroxylamine vulcanchem.com |

Historical Context of Academic Research on N-Nitroso Compounds and Alkylnitrosamines

The scientific investigation into N-nitroso compounds began in earnest in the mid-20th century. A pivotal moment in the history of this research occurred in 1956, when British scientists John Barnes and Peter Magee reported that N-nitrosodimethylamine (NDMA) produced liver tumors in rats. wikipedia.org This discovery sparked widespread concern and initiated decades of intensive research into the biological effects of this chemical class. nih.gov

Subsequent studies revealed that a vast majority of the N-nitroso compounds tested exhibited carcinogenic properties in various animal species. wikipedia.orgnih.gov Research peaked between 1970 and 1980, with a significant number of analyses focused on identifying these compounds in foods and other environmental sources. nih.gov Over time, the focus of the research evolved from solely identifying contaminants to understanding the fundamental mechanisms of their action, including the role of endogenous nitrosation (the formation of N-nitroso compounds within the body) and their metabolic activation. acs.org This shift led to the development of analytical markers for use in molecular epidemiology and a deeper investigation into the structure-activity relationships that govern their biological effects. acs.org More recently, the presence of nitrosamine (B1359907) impurities in pharmaceutical products has become a significant area of study and regulatory scrutiny. acs.orgresearchgate.net

Significance of this compound as a Model Compound in Mechanistic Studies

This compound has been utilized in research as a model compound for investigating the mechanisms of N-nitroso compound-induced carcinogenesis. unl.edutandfonline.comscispace.com The significance of simple nitrosamines like this compound in mechanistic studies lies in their ability to help elucidate the relationship between chemical structure and biological activity.

Research has established that the biological activity of many simple N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. acs.org A critical rate-limiting step in this process is believed to be the hydroxylation of the carbon atom alpha to the N-nitroso group (α-hydroxylation). acs.orgresearchgate.net This enzymatic reaction leads to the formation of unstable intermediates that can ultimately generate reactive electrophilic species. acs.org

This compound, with its distinct N-alkyl-N-alkoxy structure, serves as a valuable tool for probing how different substituents on the nitrogen atom influence this metabolic activation pathway. vulcanchem.com Studies involving this compound and other structurally related compounds help researchers to build computational and experimental models that predict metabolic potential. researchgate.netacs.org By comparing the metabolic fate and biological activity of compounds like this compound with other nitrosamines, scientists can investigate how factors such as steric and electronic effects around the α-carbon influence the rate and likelihood of metabolic activation. acs.orgacs.org These mechanistic studies are crucial for understanding the fundamental chemical biology of N-nitroso compounds.

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

CAS No. |

16339-12-1 |

|---|---|

Molecular Formula |

C2H6CuN2 |

Molecular Weight |

90.08 g/mol |

IUPAC Name |

N-methoxy-N-methylnitrous amide |

InChI |

InChI=1S/C2H6N2O2/c1-4(3-5)6-2/h1-2H3 |

InChI Key |

JIITVWJHOYPEFL-UHFFFAOYSA-N |

SMILES |

CN(N=O)OC |

Canonical SMILES |

CN(N=O)OC |

Synonyms |

nitrosomethoxymethylamine |

Origin of Product |

United States |

Synthetic Methodologies for Nitrosomethoxymethylamine and Its Derivatives

Classical Synthetic Routes for Nitrosomethoxymethylamine

The traditional and most direct method for the synthesis of this compound involves the nitrosation of its secondary amine precursor, N,O-Dimethylhydroxylamine. This reaction is typically carried out using a nitrosating agent under acidic conditions.

A common approach involves the reaction of N,O-Dimethylhydroxylamine hydrochloride with a source of the nitrosonium ion (NO⁺). chemicalbook.com The general reaction is as follows:

CH₃-NH-OCH₃ + HNO₂ → CH₃-N(N=O)-OCH₃ + H₂O

The nitrosating agent, nitrous acid (HNO₂), is often generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).

Table 1: Classical Synthesis of this compound

| Starting Material | Reagents | Product | Reference |

|---|

The reactivity of the amine and the yield of the nitrosamine (B1359907) product can be influenced by several factors, including the pH of the reaction medium, the temperature, and the concentration of the reactants.

Development of Advanced Synthetic Approaches

While classical nitrosation methods are effective, the development of more advanced and versatile synthetic strategies continues to be an area of active research. These modern approaches often aim for milder reaction conditions, higher yields, and the ability to synthesize a broader range of derivatives.

Advanced synthetic methods applicable to nitrosamines often focus on the controlled introduction of the nitroso group or the construction of the N-N=O functionality through novel chemical transformations. For instance, methods involving the use of alternative nitrosating agents or metal-catalyzed reactions have been explored for the synthesis of various N-nitrosamine derivatives. tandfonline.comsci-hub.se

One advanced approach involves the reaction of organometallic reagents with nitric oxide. google.com Another strategy is the use of transition metal complexes to facilitate the nitrosation reaction under specific and controlled conditions. rsc.orgconicet.gov.arnih.gov These methods can offer advantages in terms of selectivity and functional group tolerance.

Furthermore, palladium-catalyzed C-H alkoxylation directed by the N-nitroso group has been developed for the synthesis of more complex nitrosamine derivatives, showcasing the evolution from simple nitrosation to more sophisticated synthetic transformations. acs.orgmit.edu

Preparation of Isotopically Labeled this compound for Mechanistic Tracing

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and tracing the metabolic pathways of molecules. The synthesis of isotopically labeled this compound allows researchers to track its fate in biological systems and understand the mechanisms of its formation and degradation.

The preparation of isotopically labeled this compound typically involves the use of starting materials enriched with stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For example, ¹³C-labeled this compound can be synthesized by starting with ¹³C-labeled methylamine (B109427) or methanol.

A general strategy for synthesizing isotopically labeled nitrosamines involves the N-alkylation of a primary or secondary amine with a stable isotope-labeled alkyl halide, followed by deprotection and nitrosation. isotope.comdoi.org

Table 2: Synthesis of Isotopically Labeled Nitrosamines

| Labeling Strategy | Precursor | Application | Reference |

|---|---|---|---|

| ¹³C-Labeling | ¹³C-Methylamine | Mechanistic studies, Metabolic tracing | isotope.com |

| ¹⁵N-Labeling | ¹⁵N-Sodium Nitrite | Elucidation of nitrosation mechanisms | rsc.orgnih.gov |

The use of ¹⁵N-labeled nitroprusside has been employed to study the kinetics and mechanism of nitrosation of N-methylhydroxylamine, providing insights into the formation of N-methyl-N-nitrosohydroxylamine, a related compound. rsc.orgnih.gov

Synthesis of Structural Analogs and Derivatives for Structure-Activity Relationship Investigations

The synthesis of structural analogs and derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR investigations help to understand how specific structural features of a molecule influence its biological activity, including its carcinogenic potential. acs.orgacs.org

By systematically modifying the structure of this compound, for example, by altering the alkyl or alkoxy groups, researchers can identify the key molecular determinants of its activity. acs.org The synthesis of a series of related compounds allows for the correlation of structural changes with observed biological effects.

For instance, analogs with different alkyl chain lengths, branching, or the introduction of various functional groups can be prepared and tested. google.com The synthetic routes to these analogs often follow the general principles of nitrosamine synthesis, starting from the corresponding modified secondary amines.

Table 3: Examples of Structural Modifications for SAR Studies

| Modification | Rationale | Example Analog |

|---|---|---|

| Varying the N-alkyl group | To study the effect of steric and electronic properties on activity | N-Ethyl-N-methoxymethylnitrosamine |

| Varying the O-alkyl group | To investigate the influence of the alkoxy moiety on metabolism and reactivity | N-Methyl-N-ethoxymethylnitrosamine |

These SAR studies are essential for risk assessment and for developing a deeper understanding of the toxicology of N-nitrosamines. acs.orgacs.org

Molecular Mechanisms of Bioactivation and Interaction

Metabolic Activation Pathways of N-Nitrosamines

The primary and most well-documented pathway for the bioactivation of many N-nitrosamines is initiated by the action of cytochrome P450 (CYP) enzymes. nih.govacs.org This enzymatic process is considered the rate-limiting step in the carcinogenicity of many simple N-nitrosamines. nih.govresearchgate.net

The metabolic activation of Nitrosomethoxymethylamine commences with the hydroxylation of the carbon atom positioned alpha (α) to the N-nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.govacs.orgpopline.org This enzymatic oxidation is a critical initiating step. researchgate.netacs.org The CYP superfamily of heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotics. nih.govwikipedia.org Different CYP isoforms can exhibit varying efficiencies in activating different N-nitrosamines. For instance, studies on various N-alkylnitrosamines have shown involvement of CYP2E1, CYP2A6, and CYP1A1, with the specific isoform playing a major role depending on the length of the alkyl chains. nih.gov While the specific CYP isoforms responsible for this compound's α-hydroxylation are not detailed in the provided context, the general mechanism is considered applicable. This α-hydroxylation is a crucial rate-limiting step in the bioactivation of nitrosamines. researchgate.net

The immediate product of CYP-mediated α-hydroxylation is an unstable intermediate known as an N-nitrosocarbinolamine. nih.govacs.org This species is transient and spontaneously decomposes. nih.govacs.org The decomposition of the N-nitrosocarbinolamine results in the formation of an aldehyde and a diazohydroxide intermediate. nih.govacs.org

Following the decomposition of the N-nitrosocarbinolamine, the resulting diazohydroxide intermediate undergoes further spontaneous decomposition. nih.govacs.org This subsequent breakdown yields a highly electrophilic alkyldiazonium ion. nih.govacs.orgacs.orgacs.orgresearchgate.net It is this diazonium species that is ultimately responsible for the alkylating properties of the parent N-nitrosamine. nih.govacs.org The formation of this reactive species is a key event in the chain of metabolic activation. acs.orgresearchgate.net

Generation of Reactive Diazohydroxide and Electrophilic Diazonium Species

DNA Alkylation and Adduct Formation Mechanisms

The electrophilic diazonium ions generated through metabolic activation are potent alkylating agents that can covalently bind to nucleophilic sites on DNA bases. nih.govacs.orgacs.orgmdpi.comnih.gov

The diazonium ion, being a strong electrophile, readily attacks the electron-rich centers within the DNA molecule. nih.govacs.org This leads to the formation of DNA adducts, which are segments of DNA bound to the reactive chemical species. wikipedia.org The N7 position of guanine (B1146940) and the N3 position of adenine (B156593) are particularly nucleophilic and are common sites for adduct formation. wikipedia.org The formation of these adducts can distort the DNA structure and interfere with normal cellular processes such as DNA replication. mdpi.com The specific types of DNA adducts formed can vary depending on the nitrosamine (B1359907). For example, N-nitrosodimethylamine (NDMA) metabolism leads to the formation of methyl DNA adducts. mdpi.com The formation of these DNA adducts is considered a central event in the initiation of carcinogenesis by N-nitrosamines. mdpi.comnih.govnih.gov

Characterization of Specific DNA Adducts

The bioactivation of this compound is understood to proceed via enzymatic action, primarily by cytochrome P450 (CYP) enzymes. acs.org This critical metabolic step involves the hydroxylation of the α-carbon on the methyl group of the molecule. acs.org This reaction forms an unstable α-hydroxy-nitrosamine intermediate, which then spontaneously decomposes. This decomposition yields formaldehyde (B43269) and the highly reactive methyldiazonium ion. nih.gov

The methyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on DNA bases, forming covalent adducts. researchgate.net While studies specifically characterizing the adduct profile of Nitrosomethyl-oxymethylamine are not available, the profile can be inferred from its generation of the methyldiazonium ion, which is also produced by well-studied simple nitrosamines like N-Nitrosodimethylamine (NDMA). nih.gov The primary DNA adducts formed by methylating agents are N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG). nih.govmdpi.combiorxiv.org Alkylation also occurs at other sites, including the phosphodiester backbone, though these are generally considered to have less significant biological effects. mdpi.com

The following table summarizes the key DNA adducts expected to be formed from the metabolic activation of this compound.

| DNA Adduct | Site of Formation | Biological Significance |

| O6-methylguanine (O6-MeG) | O6 position of Guanine | Highly mutagenic; causes G:C to A:T transition mutations during DNA replication. nih.govnih.gov |

| N7-methylguanine (N7-MeG) | N7 position of Guanine | Most abundant methyl adduct; can lead to depurination, creating an abasic site which is cytotoxic and potentially mutagenic. nih.govmdpi.com |

| N3-methyladenine (N3-MeA) | N3 position of Adenine | Cytotoxic lesion that blocks DNA replication. mdpi.com |

| O4-methylthymine (O4-MeT) | O4 position of Thymine | Highly mutagenic lesion. mdpi.com |

| Phosphotriesters | Phosphate backbone | Formation is possible but generally considered to have minor biological consequences. mdpi.com |

Influence of DNA Repair Mechanisms on Adduct Persistence

The persistence of DNA adducts, and thus their potential to cause mutations, is heavily influenced by the cell's DNA repair capacity. nih.gov Different repair pathways have evolved to recognize and remove specific types of alkylation damage.

The most critical repair protein for the mutagenic O6-methylguanine adduct is O6-methylguanine-DNA methyltransferase (MGMT). nih.govoup.com This protein acts in a direct reversal, "suicide" mechanism where it transfers the methyl group from the O6 position of guanine to an internal cysteine residue. openagrar.de This reaction restores the guanine base in a single step but results in the irreversible inactivation of the MGMT protein, which is then targeted for degradation. oup.comopenagrar.de The cellular level of MGMT is therefore a crucial factor in protecting against the mutagenic effects of methylating agents. nih.govaacrjournals.org

The more abundant N-alkylated purines, such as N7-methylguanine and N3-methyladenine, are primarily repaired through the Base Excision Repair (BER) pathway. nih.govopenagrar.de This multi-step process is initiated by a specific DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond. oncohemakey.com This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the original DNA sequence. oncohemakey.com

The table below outlines the primary repair mechanisms for the major DNA adducts formed by methylating agents like the methyldiazonium ion.

| DNA Adduct | Primary Repair Pathway | Description of Mechanism |

| O6-methylguanine (O6-MeG) | O6-methylguanine-DNA Methyltransferase (MGMT) | Direct, single-step transfer of the methyl group from DNA to the MGMT protein, which is consumed in the reaction. oup.comopenagrar.de |

| N7-methylguanine (N7-MeG) | Base Excision Repair (BER) | A DNA glycosylase removes the methylated base, creating an AP site that is subsequently repaired by a series of enzymes. nih.govoncohemakey.com |

| N3-methyladenine (N3-MeA) | Base Excision Repair (BER) | A DNA glycosylase removes the methylated base, creating an AP site that is subsequently repaired by a series of enzymes. nih.govoncohemakey.com |

Interactions with Other Cellular Macromolecules (e.g., Proteins, RNA)

The reactive methyldiazonium ion generated from this compound is not exclusively reactive towards DNA. As a potent electrophile, it can also form covalent adducts with other cellular nucleophiles, including proteins and RNA. nih.gov

Alkylation of proteins by the reactive metabolite of NDMA has been observed, and a similar interaction is expected for this compound due to the common reactive intermediate. nih.gov The specific targets within proteins would be nucleophilic amino acid residues. These include the sulfur atom of cysteine, the nitrogen atoms in the imidazole (B134444) ring of histidine, and the ε-amino group of lysine. The functional consequence of such protein alkylation depends on the specific protein modified and the location of the adduct, but it could potentially lead to enzyme inactivation or altered protein function.

Interactions with RNA are also chemically plausible. Nucleophilic sites on RNA bases could be targets for the methyldiazonium ion. However, one study on a more sterically hindered nitrosamine, methyl tert-butyl nitrosamine, showed minimal alkylation of RNA, suggesting this may not be a major pathway for all compounds in this class. acs.org Given the high reactivity of the methyldiazonium ion, some level of RNA modification is possible, though it has been studied less extensively than DNA adduction.

Genetic and Cellular Impact Research

In Vitro and In Vivo Genotoxicity Studies

Genotoxicity studies, both within controlled laboratory environments (in vitro) and in living organisms (in vivo), are crucial for assessing the DNA-damaging potential of chemical compounds.

Bacterial Mutagenicity Assays (e.g., Ames Test, E. coli assays)

Bacterial reverse mutation assays, such as the Ames test, are widely used to screen for the mutagenic properties of chemicals. nih.gov These tests utilize specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize essential amino acids like histidine or tryptophan. nih.gov The principle of the assay is to determine if a test compound can cause a "reverse mutation," restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid. nih.gov

For many N-nitrosamines, metabolic activation by liver enzymes (S9 fraction) is necessary to exert their mutagenic effects. agc-chemicals.comnih.gov The sensitivity of the Ames test for nitrosamines can be influenced by several factors, including the bacterial strain used, the choice of solvent, and the method of exposure (plate incorporation vs. pre-incubation). nih.gov For instance, studies on N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) have shown that the pre-incubation method with hamster liver S9 and specific bacterial strains like S. typhimurium TA100 and TA1535, and E. coli WP2uvrA(pKM101), provides high sensitivity. nih.gov Enhanced Ames test protocols, sometimes using a higher concentration of hamster S9, have been developed to improve the detection of nitrosamines. xenometrix.chgenevolution.fr

Table 1: Key Parameters in Bacterial Mutagenicity Assays for Nitrosamines

| Parameter | Description | Importance for Nitrosamine (B1359907) Testing |

|---|---|---|

| Bacterial Strains | Specific strains of Salmonella typhimurium (e.g., TA100, TA1535) and Escherichia coli (e.g., WP2uvrA(pKM101)) with mutations in amino acid synthesis genes. nih.govnih.gov | Different strains detect different types of mutations (e.g., base-pair substitutions, frameshifts). eurofins.de The choice of strain can significantly impact the detection of a mutagenic response. nih.gov |

| Metabolic Activation (S9) | An external source of metabolic enzymes, typically from rat or hamster liver homogenate (S9 fraction), is added to the assay. agc-chemicals.comnih.gov | Many nitrosamines are not directly mutagenic and require enzymatic activation to form DNA-reactive metabolites. hesiglobal.orgresearchgate.net Hamster liver S9 is often more effective for activating nitrosamines than rat liver S9. nih.gov |

| Assay Method | Two common methods are the plate incorporation assay and the pre-incubation assay. nih.gov | The pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, often shows higher sensitivity for detecting nitrosamines like NDMA and NDEA. nih.gov |

| Vehicle/Solvent | The substance used to dissolve the test compound. | The choice of solvent (e.g., water, dimethyl sulfoxide) can influence the availability and activity of the test compound. nih.gov |

Mammalian Cell Mutagenesis Assays (e.g., V79 cells)

In vitro mammalian cell gene mutation tests, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay using Chinese hamster V79 cells, are employed to assess the mutagenic potential of substances in a system that more closely resembles human cells. eurofins.deivami.com The HPRT gene is involved in the purine (B94841) salvage pathway. eurofins.de Mutations in this gene can be detected by the cells' resistance to toxic purine analogs like 6-thioguanine (B1684491) (TG). eurofins.denih.gov Normal cells with a functional HPRT enzyme will incorporate TG into their DNA, leading to cell death, while mutant cells that have lost HPRT function will survive and form colonies. eurofins.de

These assays can detect various types of genetic damage, including base pair mutations, frameshift mutations, and small deletions. eurofins.de Similar to bacterial assays, these tests are often performed with and without an external metabolic activation system (S9 mix) to identify compounds that require metabolic conversion to become mutagenic. eurofins.depexacy.com The V79 cell line is well-characterized and sensitive to agents that cause chromosomal aberrations. pexacy.com

Single Cell Gel Electrophoresis (Comet Assay) in Cellular Models

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for detecting DNA damage at the level of individual cells. oup.commdpi.comresearchgate.net This method can identify DNA single-strand breaks, double-strand breaks, and alkali-labile sites. researchgate.netnih.gov In this assay, cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. researchgate.net Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape with a tail. researchgate.net The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. oup.com

The Comet assay has been used to evaluate the genotoxicity of various compounds, including N-nitrosamines, in different cell types, both in vitro and in vivo. oup.comnih.gov For example, it has been used to show DNA damage in rat and human nasal epithelial cells exposed to N-nitrosamines and in the liver of mice treated with NDEA. oup.comnih.gov

Chromosomal Aberrations and Clastogenicity Analyses

Clastogenicity refers to the ability of a compound to induce structural changes in chromosomes. nih.govsemanticscholar.org These changes, known as chromosomal aberrations, can include breaks, deletions, translocations, and the formation of dicentric or ring chromosomes. semanticscholar.orgmdpi.com The in vitro chromosomal aberration assay is a standard test in genetic toxicology to identify such agents. nih.govkoreascience.kr

In this assay, cultured cells, such as Chinese hamster lung (CHL) or V79 cells, are exposed to the test substance. pexacy.comkoreascience.kr After a specific treatment and recovery period, the cells are arrested in metaphase, a stage of cell division where chromosomes are condensed and visible. koreascience.kr The chromosomes are then examined microscopically for structural abnormalities. koreascience.kr The presence of a significant increase in chromosomal aberrations compared to control cells indicates that the substance is clastogenic. koreascience.kr Some chemical agents require metabolic activation to induce chromosomal damage. koreascience.kr

Mechanistic Research on Carcinogenesis

Understanding the mechanisms by which a chemical causes cancer is fundamental to assessing its risk to human health.

Elucidation of Carcinogenic Process Initiation at the Molecular Level

The initiation of carcinogenesis by many N-nitrosamines, including by extension Nitrosomethoxymethylamine, is a multi-step process that begins with metabolic activation. researchgate.netscielo.brnih.gov This critical first step is typically mediated by cytochrome P450 (CYP) enzymes. hesiglobal.orgacs.org

The key metabolic event is the hydroxylation of the α-carbon (the carbon atom adjacent to the nitroso group). researchgate.netacs.org This enzymatic reaction transforms the parent nitrosamine into an unstable α-hydroxy-nitrosamine intermediate. researchgate.netmdpi.com This intermediate then undergoes spontaneous decomposition to yield a highly reactive electrophilic species, an alkyldiazonium ion. acs.orgresearchgate.net

This diazonium ion is a potent alkylating agent that can readily react with nucleophilic sites on DNA, forming covalent adducts. hesiglobal.orgnih.gov The formation of these DNA adducts is considered a crucial event in the initiation of cancer. hesiglobal.orgnih.gov If these adducts are not removed by cellular DNA repair mechanisms before cell division, they can lead to miscoding during DNA replication, resulting in permanent mutations. scielo.brnih.gov For example, the formation of O6-methylguanine is a well-known pro-mutagenic lesion that can cause G:C to A:T transition mutations during DNA replication. nih.govnih.gov The accumulation of such mutations in critical genes that control cell growth and death, such as proto-oncogenes and tumor suppressor genes, can drive the transformation of a normal cell into a cancerous one. scielo.brnih.gov

Correlation between Metabolic Activation and Carcinogenic Potency

The carcinogenic potential of N-nitrosamines is intrinsically linked to their metabolic activation. The predominant pathway for this bioactivation is the enzymatic hydroxylation of the α-carbon atom relative to the nitroso group, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.orgchemrxiv.orgacs.org This α-hydroxylation is often the rate-limiting step, resulting in the formation of an unstable α-hydroxynitrosamine intermediate. acs.orgresearchgate.net This intermediate then undergoes spontaneous decomposition to yield a highly reactive electrophilic alkyldiazonium ion, which can subsequently alkylate cellular macromolecules, most notably DNA. acs.orgresearchgate.net The formation of DNA adducts is considered a critical initiating event in the carcinogenesis of these compounds. researchgate.net

The structural characteristics of an N-nitrosamine molecule significantly influence the efficiency of this metabolic activation and, consequently, its carcinogenic potency. chemrxiv.org Features that sterically hinder or electronically deactivate the α-carbon can reduce the likelihood of hydroxylation, thereby diminishing or eliminating the compound's carcinogenic activity. acs.orgacs.org Conversely, structural attributes that facilitate α-hydroxylation tend to enhance carcinogenic potency. chemrxiv.org

While the N-nitrosamine class includes many potent carcinogens, warranting their classification as a "cohort of concern," there is considerable variability in carcinogenic potency among different compounds. acs.orgnih.gov Not all N-nitrosamines are potent carcinogens, and some have been found to be non-carcinogenic in animal studies. acs.orgnih.gov

In the specific case of this compound, a study involving chronic administration to rats in their drinking water for one year found no significant increase in the incidence of malignant tumors compared to control animals. nih.gov This research suggests that the specific structural modification in this compound, when compared to structurally related potent carcinogens, is sufficient to greatly reduce or abolish its carcinogenic action under the tested conditions. nih.gov This finding underscores the critical role of molecular structure in determining the correlation between metabolic activation and carcinogenic outcome.

Table 1: Research Findings on this compound Carcinogenicity

| Study Parameter | Observation | Reference |

|---|---|---|

| Test Animal | Rat | nih.gov |

| Administration Route | Chronic, in drinking water | nih.gov |

| Outcome | No significant incidence of malignant tumors. | nih.gov |

| Conclusion | Small structural changes were sufficient to greatly reduce or eliminate carcinogenic action. | nih.gov |

Understanding Target Organ Specificity from a Mechanistic Perspective

The specificity of a chemical carcinogen for a particular target organ is a complex phenomenon governed by multiple factors, including the route of administration, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and the metabolic capabilities of the specific organ. nih.goviloencyclopaedia.org An organ's susceptibility can be influenced by a high local concentration of the parent compound or its metabolites, and the presence of specific enzymes, like certain CYP isozymes, required for metabolic activation. nih.goviloencyclopaedia.org

For a carcinogenic effect to manifest in a specific organ, the reactive metabolite must be generated within or transported to that organ, react with critical cellular targets like DNA, and initiate the process of tumorigenesis. researchgate.net However, in the case of this compound, the primary carcinogenicity study available reported a lack of significant tumor induction in rats. nih.gov The study observed no significant incidence of malignant tumors in any specific organ system beyond the endocrine tumors that are normally found in the rat colony used. nih.gov

Therefore, from a mechanistic standpoint based on this evidence, a discussion of target organ specificity for this compound-induced cancer is not applicable, as the compound did not demonstrate organ-specific carcinogenicity. nih.gov The key mechanistic insight is that its structure appears to prevent the necessary metabolic activation required to induce tumors in any specific organ under the experimental conditions reported. nih.gov

Cellular Responses and Signaling Pathway Perturbations

Exposure of cells to genotoxic agents like N-nitrosamines can trigger a variety of cellular responses aimed at mitigating damage, which involve complex signaling pathways. While specific studies on the cellular responses and signaling perturbations caused directly by this compound are not detailed in the available literature, the general mechanisms of the N-nitrosamine class provide a basis for understanding potential effects.

A primary cellular response to N-nitrosamine exposure involves the recognition of DNA adducts formed by reactive metabolites. researchgate.net This can activate DNA damage response (DDR) pathways, centered around sensor proteins that detect altered DNA structures. This activation can lead to the initiation of several downstream signaling cascades.

Key signaling pathways often implicated in the response to cellular stress and DNA damage include:

p53 Signaling Pathway: Known as the "guardian of the genome," the p53 protein is a central transcription factor that responds to cellular stresses like DNA damage and oncogene activation. creativebiolabs.net Upon activation, p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death) to eliminate the compromised cell. creativebiolabs.netuniba.it

MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38 pathways) are crucial signaling modules that transduce extracellular and intracellular signals to regulate a wide array of cellular processes such as proliferation, differentiation, stress responses, and apoptosis. assaygenie.comemjreviews.com Dysregulation of these pathways is a common feature in cancer. assaygenie.com For example, oxidative stress, which can be a consequence of the metabolism of some N-nitrosamines, is known to activate MAPK pathways. unl.edumdpi.com

Another potential cellular response relates to the denitrosation of N-nitrosamines, a process that can release nitric oxide (NO). unl.edu NO is a critical signaling molecule that can modulate cellular functions through post-translational modification of proteins, particularly S-nitrosation of cysteine residues. nih.govnih.gov This can affect cell death and survival pathways, potentially leading to apoptosis. nih.gov

While these pathways are known to respond to carcinogens and cellular damage, the specific cellular responses and the extent to which these signaling networks are perturbed by this compound itself have not been specifically elucidated in the reviewed scientific literature.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Structural Determinants for Metabolic Activation

The metabolic activation of N-nitrosamines is a critical prerequisite for their carcinogenic activity. acs.org This process is primarily initiated by the enzymatic hydroxylation of a carbon atom immediately adjacent to the nitroso-nitrogen, known as the α-carbon. acs.orgfrontiersin.org This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 being a major contributor, though other isoforms are also involved. frontiersin.orgnih.gov

The structural features of a nitrosamine (B1359907) molecule significantly influence the rate and likelihood of this α-hydroxylation, which is generally considered the rate-limiting step in their activation. acs.orgresearchgate.net For an asymmetrical compound like Nitrosomethoxymethylamine, which possesses a methyl group and a methoxymethyl group attached to the nitrosamine nitrogen, hydroxylation can occur at either α-carbon. The susceptibility of each site is determined by a combination of steric and electronic factors. frontiersin.org

Research on a variety of nitrosamines has identified several key structural determinants:

Steric Hindrance : Metabolism generally occurs more readily on the smaller, less sterically hindered α-carbon atom. frontiersin.org In this compound, the α-carbon of the methyl group is less sterically encumbered than the α-carbon of the methoxymethyl group.

Electron-withdrawing Groups : The presence of electron-withdrawing groups near the α-carbon can significantly impact metabolic activation. For instance, substitution at the β-carbon (the carbon adjacent to the α-carbon) with electron-withdrawing groups like hydroxyl, cyano, or oxo has been shown to reduce the rate of metabolism. nih.gov The oxygen atom in the methoxymethyl group of this compound acts as an electron-withdrawing group, which would be expected to decrease the rate of hydroxylation at the adjacent α-carbon.

Chain Length : For simple dialkylnitrosamines, the rate of metabolism tends to increase with the length of the alkyl chain. nih.gov

Computational studies have sought to quantify the impact of various structural motifs on the probability of α-hydroxylation, offering a more granular understanding of these determinants. acs.orgresearchgate.net

| Structural Feature Influencing α-Hydroxylation | Observed Effect on Metabolic Activation Rate | Relevance to this compound |

|---|---|---|

| α-Carbon Branching | Increased branching (e.g., tertiary α-carbon) decreases activation. lhasalimited.orgnih.gov | Both α-carbons are primary, suggesting susceptibility to activation. |

| β-Carbon Electron-Withdrawing Group | Decreases activation. nih.govlhasalimited.org | The methoxy (B1213986) group (-OCH3) contains an electron-withdrawing oxygen at the β-position relative to the nitrosamine nitrogen, likely deactivating the methoxymethyl side. |

| Steric Accessibility of α-Hydrogen | Less hindered α-hydrogens are more readily hydroxylated. frontiersin.org | The methyl group is less sterically hindered than the methoxymethyl group, favoring its hydroxylation. |

Relationship between Molecular Structure and Genotoxic Potential

The genotoxicity of nitrosamines is intrinsically linked to their molecular structure, as the structure dictates the nature of the ultimate carcinogenic metabolite. nih.govfrontiersin.org Following α-hydroxylation, the resulting α-hydroxynitrosamine is unstable and spontaneously decomposes. This decomposition leads to the formation of a highly reactive electrophilic species, a diazonium ion, which is responsible for the alkylation of DNA. frontiersin.orgnih.gov The interaction of this diazonium ion with DNA, particularly at nucleophilic sites on bases like guanine (B1146940), results in DNA adducts, genetic mutations, and ultimately, the potential for tumor initiation. frontiersin.orgoup.com

For this compound, metabolic activation via hydroxylation of the methyl group would lead to the formation of the methyldiazonium ion, the same reactive intermediate produced from the well-studied carcinogen NDMA. frontiersin.org Activation at the methoxymethyl group would produce a different, methoxymethyldiazonium ion.

The relationship between structure and genotoxicity is governed by several factors:

Stability of the Diazonium Ion : The stability and reactivity of the resulting diazonium ion are paramount. Unstable diazonium ions are highly reactive and readily alkylate biological macromolecules. Quantum chemical studies show that for carcinogenic nitrosamines, the intermediate diazonium ions react via low-energy transition states to form stable DNA adducts. frontiersin.orgnih.gov

Formation of Carbocations : In some cases, particularly with nitrosamines that have tertiary or secondary α-carbons, the diazonium ion can decompose further to form a carbocation. Non-carcinogenic nitrosamines tend to form more stable carbocations, which are more likely to react with water (hydrolysis) in the cellular environment rather than with DNA, thus deactivating the compound. frontiersin.orgnih.gov

In essence, structures that facilitate the efficient formation of a reactive diazonium ion that preferentially alkylates DNA are associated with high genotoxic potential. oup.com The presence of activating features (e.g., unhindered α-hydrogens) and the absence of deactivating features (e.g., strong electron-withdrawing groups that inhibit initial hydroxylation) are key indicators of significant genotoxic risk. lhasalimited.orgresearchgate.net

Computational Chemistry and Molecular Modeling for Nitrosamines

Computational chemistry has become an indispensable tool for assessing the risk of N-nitrosamines, providing mechanistic insights where experimental data, particularly for novel or uncommon impurities like this compound, are scarce. nih.govusp.org These methods allow for the investigation of reaction pathways and the prediction of metabolic fate and toxic potential.

Quantum mechanics (QM) provides a first-principles approach to understanding the chemical reactivity of nitrosamines. usp.orgscispace.com QM calculations are used to model the entire metabolic activation pathway, from the initial α-hydroxylation to the formation of the DNA-alkylating diazonium ion. nih.govacs.orgnih.gov These studies provide critical data on the thermodynamics and kinetics of the reaction, revealing the stability of intermediates and the energy barriers (activation energies) of transition states. nih.govfrontiersin.org

Key findings from QM studies on nitrosamines like NDMA include:

The subsequent decomposition of the α-hydroxynitrosamine to the diazonium ion is a low-barrier, spontaneous process. frontiersin.org

There is a consistent difference in the free energy profiles between carcinogenic and non-carcinogenic nitrosamines. Carcinogenic compounds form diazonium ions that react with DNA via transition states of similar height to those for hydrolysis, but the DNA adducts are more stable, favoring their formation. In contrast, non-carcinogenic compounds tend to form stable carbocations that are thermodynamically driven to react with water. frontiersin.orgnih.gov

These calculations allow researchers to compare the reaction profiles of new nitrosamines against those of well-characterized carcinogens and non-carcinogens to predict their potential risk. nih.gov

| Reaction Step | Reactant | Product | Activation Energy (ΔG‡) | Reaction Energy (ΔG) |

|---|---|---|---|---|

| Aldehyde Formation | α-Hydroxydimethylnitrosamine | Methyldiazene + Formaldehyde (B43269) | 25.1 | +6.3 |

| DNA Alkylation (SN2) | Methyldiazonium ion + Guanine | Methylated Guanine + N₂ | 15.3 | -95.5 |

| Hydrolysis | Methyldiazonium ion + H₂O | Methanol + N₂ + H⁺ | 15.9 | -81.2 |

Note: Energies are relative to the preceding intermediate in the pathway. Data are illustrative and sourced from studies on NDMA.

Once the reactive diazonium ion is formed, its interaction with biological macromolecules, primarily DNA, determines its genotoxic effect. Molecular dynamics (MD) simulations are computational methods used to model these physical interactions at an atomic level. istanbul.edu.tr MD simulations can predict how a small molecule like a diazonium ion will bind to DNA, characterizing its preferred binding sites and interaction modes. dergipark.org.tr

For nitrosamines like NDMA and NDEA, MD simulations have shown that their corresponding diazonium ions have a high affinity for DNA, binding strongly within the minor groove through the formation of hydrogen bonds. istanbul.edu.trdergipark.org.tr These simulations complement QM studies by providing a dynamic picture of the events leading up to the covalent bond formation (DNA adduct) that constitutes the molecular initiating event for carcinogenesis. oup.com Multiscale computational approaches can even model the properties of the resulting DNA lesions within a DNA strand and in the active site of DNA polymerases, helping to explain their mutagenic outcomes. nih.gov

Given that α-carbon hydroxylation is the crucial rate-limiting step for nitrosamine activation, predicting its likelihood is a key goal of in silico toxicology. acs.orgresearchgate.net Computational models have been developed to predict the site and probability of CYP-mediated hydroxylation. nih.govmulticase.com

A significant challenge is the limited amount of robust carcinogenicity and metabolism data for the vast number of structurally diverse nitrosamines. acs.orgnih.gov To overcome this, innovative methods use large experimental datasets on the metabolism of non-nitrosamine xenobiotics to identify and quantify the influence of hundreds of structural features on CH₂ hydroxylation. acs.orgresearchgate.netnih.gov These models generate molecular fingerprints to group nitrosamines and uncover novel SARs. acs.org While the predicted probability of α-hydroxylation does not always directly correlate with carcinogenic potency—as subsequent steps like diazonium ion reactivity also play a role—these predictions are invaluable for selecting appropriate analogues in read-across studies and for expert risk assessment. acs.orgresearchgate.net

| Structural Fragment/Feature | Predicted Impact on Hydroxylation | General Mechanistic Rationale |

|---|---|---|

| Aromatic Ring attached to α-carbon (Benzylic) | Promotes | Stabilization of radical intermediates. |

| Adjacent Carbonyl Group | Hinders | Electron-withdrawing effect deactivates the α-position. |

| Adjacent Ether Oxygen | Hinders | Electron-withdrawing effect deactivates the α-position. |

| Tertiary α-carbon | Hinders | Steric hindrance at the reaction center. |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the biological activity of a series of compounds with changes in their molecular features, described by numerical values called descriptors. researchgate.net For nitrosamines, QSAR models are developed to predict carcinogenic potency (often expressed as the TD₅₀ value, the chronic dose rate that gives 50% of animals tumors) from their molecular structure alone. sciforum.netresearchgate.net

The development of a QSAR model involves:

Data Collection : Assembling a training set of nitrosamines with known carcinogenic potency. sciforum.net

Descriptor Calculation : Calculating a wide range of theoretical molecular descriptors for each compound, which can encode 0D (e.g., molecular weight), 1D (e.g., fragment counts), 2D (e.g., connectivity indices), or 3D (e.g., pharmacophore features) properties. researchgate.netacs.org

Model Building : Using statistical methods like multiple linear regression or partial least squares, often combined with variable selection algorithms, to build a mathematical equation linking the descriptors to the activity. sciforum.netacs.org

Validation : Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external test sets. researchgate.net

QSAR models provide mechanistic insights by identifying which molecular descriptors are most important for predicting toxicity. sciforum.netacs.org For instance, models have shown that the carcinogenicity of nitrosamines is influenced by factors related to hydrophilicity, molecular shape, and electronic properties that govern reactivity. acs.org These models serve as valuable screening tools to prioritize chemicals for further testing and to support risk assessments for uncharacterized nitrosamines. researchgate.neteuropa.eu

Analytical Methodologies for Academic Research

Spectroscopic Techniques for Metabolite and Adduct Identification (e.g., Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for the structural characterization and identification of metabolites and adducts of Nitrosomethoxymethylamine. nih.govnih.gov When coupled with a separation technique like high-performance liquid chromatography (LC-MS), it provides a powerful platform for analyzing complex biological samples. nih.govijpras.com High-Resolution Mass Spectrometry (HRMS) systems, such as Orbitrap or Time-of-Flight (TOF) analyzers, are particularly valuable, offering accurate mass measurements that can help determine the elemental composition of unknown metabolites. ijpras.comthermofisher.com

Tandem mass spectrometry (MS/MS or MSⁿ) is employed for detailed structural elucidation. nih.govthermofisher.com In this technique, a specific ion (the precursor ion) corresponding to a potential metabolite is selected, fragmented, and the resulting product ions are analyzed. thermofisher.com This fragmentation pattern provides a structural fingerprint, allowing researchers to pinpoint the site of metabolic transformation on the parent molecule, such as hydroxylation or demethylation. lcms.cz

A critical aspect of analyzing mass spectrometry data is the identification of adduct ions. In electrospray ionization (ESI), molecules can associate with ions present in the mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or form dimers ([2M+H]⁺). readthedocs.iochromatographyonline.com Recognizing these adducts is essential for correctly determining the molecular weight of the parent metabolite. osti.gov

Table 1: Common Adducts in Positive and Negative Ion Mode Mass Spectrometry This table represents common adducts that can be encountered during the analysis of this compound and its metabolites using electrospray ionization mass spectrometry.

| Ionization Mode | Adduct Type | Formula |

| Positive | Protonated Molecule | [M+H]⁺ |

| Sodium Adduct | [M+Na]⁺ | |

| Potassium Adduct | [M+K]⁺ | |

| Ammonium Adduct | [M+NH₄]⁺ | |

| Dimer | [2M+H]⁺ | |

| Negative | Deprotonated Molecule | [M-H]⁻ |

| Formate Adduct | [M+HCOO]⁻ | |

| Acetate Adduct | [M+CH₃COO]⁻ | |

| Chloride Adduct | [M+Cl]⁻ |

Chromatographic Separation Methods for this compound and its Metabolites

Chromatographic techniques are fundamental for isolating this compound and its various metabolites from complex biological matrices prior to their detection and quantification. bioanalysis-zone.comlongdom.org High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. helixchrom.comnih.gov The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. bioanalysis-zone.com

For nitrosamines and their metabolites, which can range from moderately nonpolar to highly polar, reversed-phase HPLC is a common choice. nih.gov In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pjoes.commdpi.com A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate the parent compound from its more polar, water-soluble metabolites in a single run. pjoes.com

The choice of column chemistry is critical for achieving optimal separation. mdpi.com While C18 columns are widely used, other stationary phases like phenyl-hexyl or pentafluorophenyl (PFP) can offer different selectivity for specific nitrosamines and their metabolites. docuchem.com The mobile phase is often acidified with a small amount of an additive like formic acid to improve peak shape and ionization efficiency for mass spectrometry. docuchem.com

Table 2: Example Chromatographic Conditions for Nitrosamine (B1359907) Analysis This table outlines typical parameters for an HPLC method suitable for the separation of this compound and its metabolic products. Specific conditions would require optimization.

| Parameter | Description |

| Column | Reversed-Phase C18, Phenyl-Hexyl, or PFP (e.g., 2.1 x 100 mm, 2.7 µm) docuchem.com |

| Mobile Phase A | Water + 0.1% Formic Acid docuchem.com |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid docuchem.com |

| Flow Rate | 0.2 - 0.6 mL/min docuchem.com |

| Gradient | e.g., 5% B to 95% B over 15-20 minutes |

| Column Temperature | 30 - 40 °C docuchem.com |

| Detector | Mass Spectrometer (MS) or UV Detector (e.g., 230-254 nm) docuchem.comresearchgate.net |

Advanced Cell-Based Assays for Studying Metabolism and Biological Activity

To investigate the metabolism and biological effects of this compound in a biologically relevant context, advanced cell-based assays are employed. oncodesign-services.comconceptlifesciences.com These assays use living cells to model the complex processes that occur in an organism. oncodesign-services.com They are invaluable for studying metabolic activation, identifying cellular targets, and assessing the compound's impact on cellular functions like proliferation and viability. bmglabtech.comnih.gov

Typically, human liver-derived cell lines (e.g., HepG2, Huh7) are used for metabolism studies, as the liver is the primary site of xenobiotic metabolism. pharmaron.com These cells can be exposed to this compound, and then both the cells and the culture medium can be analyzed to identify metabolites. This approach helps to build a comprehensive picture of the metabolic pathways. pharmaron.com

Beyond metabolism, cell-based assays can quantify the biological activity of the compound. conceptlifesciences.com Reporter gene assays, for instance, can be designed to measure the activation of specific signaling pathways in response to the compound. nih.gov High-content screening (HCS) platforms use automated microscopy and image analysis to simultaneously measure multiple parameters, such as changes in cell morphology, protein localization, and the expression of specific biomarkers. nih.gov More advanced models, including 3D cell cultures and organoids, offer an even more physiologically relevant environment for these studies by better mimicking the architecture of native tissue. nih.gov

High-Throughput Screening Methods for Mechanistic Investigations

High-throughput screening (HTS) allows for the rapid and automated testing of thousands of experimental conditions. fraunhofer.denih.gov In the context of this compound research, HTS can be a powerful tool for mechanistic investigations. drugtargetreview.com For example, HTS can be used to screen libraries of small molecules to find inhibitors of the specific cytochrome P450 enzymes responsible for the metabolic activation of this compound.

HTS assays are typically performed in microplates and rely on sensitive detection methods, such as fluorescence, luminescence, or absorbance. fraunhofer.dedrugtargetreview.com These assays can be configured to measure a wide range of biological endpoints, including enzyme activity, protein-protein interactions, and cell viability. bmglabtech.comnih.gov

A phenotypic screening approach can also be employed, where libraries of compounds are screened for their ability to reverse or mimic the cellular effects of this compound without a preconceived target. evotec.com This unbiased method can help uncover novel mechanisms of action and identify new cellular pathways affected by the compound. evotec.com The data generated from HTS campaigns provide a valuable starting point for more detailed follow-up studies to validate potential hits and further elucidate the compound's biological function. fraunhofer.de

Future Directions and Emerging Research Areas in Nitrosomethoxymethylamine Studies

Development of Novel Mechanistic Probes for Bioactivation Pathways

To experimentally investigate the unique metabolic fate of Nitrosomethoxymethylamine, the development of novel mechanistic probes is essential. These probes are molecules designed to mimic metabolic intermediates or to react specifically with transient species, thereby allowing researchers to trace complex biochemical pathways.

A precedent for this approach exists in the study of other nitrosamines, where stable model compounds have been synthesized to represent metabolically activated intermediates. For instance, N-alkyl-N-(α-acetoxyalkyl)nitrosamines have been used as stable models for the α-hydroxy metabolites of carcinogenic N,N-dialkylnitrosamines. tandfonline.com

For this compound, future research should aim to develop:

Isotopically Labeled Substrates: Synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions would allow for metabolite tracking using mass spectrometry and NMR spectroscopy. This could definitively identify the fragmentation products and confirm whether the methoxy (B1213986) group is released as predicted.

Trapping Agents: Using chemical trapping agents that can react specifically with predicted transient intermediates, such as the initial α-hydroxy metabolite or subsequent breakdown products, would provide direct evidence of their formation in in vitro metabolic systems.

Fluorescent Probes: Designing probes that become fluorescent upon interaction with specific metabolites of this compound could enable real-time imaging of its metabolic processing within cells.

These tools would provide the empirical evidence needed to validate the hypothesized metabolic pathway and confirm its inability to generate a carcinogenic electrophile.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight

A comprehensive understanding of the biological impact of this compound requires moving beyond single-endpoint analyses and embracing a systems toxicology approach. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to chemical exposure. nih.govembopress.org

Future studies on this compound should incorporate a multi-omics framework:

Transcriptomics: Analyzing changes in gene expression (mRNA levels) after exposure can reveal which signaling pathways are perturbed by the compound or its metabolites.

Proteomics: Measuring global changes in protein levels can identify alterations in enzyme activity, cellular structures, and signaling networks. jci.org

Metabolomics: Profiling endogenous small-molecule metabolites can provide a direct readout of biochemical activity and identify the ultimate metabolic fate of this compound. embopress.org

Integrating these datasets using advanced computational tools like MOFA (Multi-Omics Factor Analysis) or DIABLO can uncover complex correlations and causal relationships that would be missed by studying each omics layer in isolation. jci.orgfrontlinegenomics.com For this compound, this approach could definitively show a lack of a DNA damage response (which would be expected from a potent carcinogen) and instead reveal other, more subtle cellular perturbations, providing a complete mechanistic picture of its low toxicity.

Advanced Predictive Models for Mechanistic Toxicology

Computational toxicology is increasingly used to predict the potential risks of chemicals, prioritizing them for further testing. nih.gov While Quantitative Structure-Activity Relationship (QSAR) models have been successful for certain toxicological endpoints, they are more challenged by complex biological phenomena involving metabolic activation. nih.gov

For nitrosamines, a major focus of predictive modeling is determining the likelihood of metabolic α-carbon hydroxylation, the critical activating step. researchgate.netresearchgate.net However, current models are often built on data from simple nitrosamines and may not accurately represent the diversity of more complex structures. researchgate.net Furthermore, these models may not fully account for structural features that prevent subsequent steps in the carcinogenic mechanism, as is the case with this compound. acs.orgchemrxiv.org

Emerging research should focus on developing more sophisticated predictive models by:

Integrating Mechanistic Information: Building models that incorporate rules based on established biochemical mechanisms, such as the inability of alkoxy-nitrosamines to form diazonium ions. acs.orgnih.gov

Utilizing Machine Learning (AI/ML): Employing AI and ML algorithms to analyze large datasets and identify complex patterns that correlate chemical structure with metabolic fate and toxicological outcomes. numberanalytics.com

Developing Physiologically Based Pharmacokinetic (PBPK) Models: Creating models that simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound to better predict internal exposure and the potential for target organ effects. numberanalytics.com

These advanced models will not only improve risk assessment for this compound but also for other novel N-nitroso compounds that deviate from the classical structure-activity paradigms. researchgate.net

Research into Endogenous Formation Mechanisms and Biological Implications

N-nitroso compounds can be formed endogenously in the human body through the reaction of nitrosating agents with precursor amines. unl.edunih.gov This reaction is often facilitated by the acidic conditions of the stomach or by bacteria. unl.edunih.gov The primary nitrosating agent is derived from nitrite (B80452), which can come from dietary sources or the reduction of nitrate. unl.edu

The potential for endogenous formation of this compound depends on the bioavailability of its specific precursor, methoxymethylamine, and a source of nitrite. While the general mechanisms of nitrosation are understood, future research should investigate:

Sources of Methoxymethylamine: Identifying potential dietary, environmental, or metabolic sources of methoxymethylamine that could lead to its presence in the body.

Kinetics of Nitrosation: Studying the rate at which methoxymethylamine reacts with nitrosating agents under physiologically relevant conditions (e.g., in simulated gastric fluid).

Biological Surveillance: Developing analytical methods to screen for the presence of this compound in biological fluids to determine if endogenous formation occurs at detectable levels.

Given the evidence that this compound has low or no carcinogenic potential, its endogenous formation may have limited toxicological implications compared to the formation of potent carcinogens like N-nitrosodimethylamine. acs.orgnih.gov Research in this area is important to fully characterize the complete exposure profile (exogenous and endogenous) and confirm that its unique structure renders it biologically inactive even if formed in vivo.

Q & A

Q. What are the primary sources of nitrosating agents that contribute to Nitrosomethoxymethylamine formation in synthetic pathways?

Nitrosating agents such as nitrites (e.g., NaNO₂), nitrous acid (HNO₂), and organic nitrites (e.g., t-BuONO) are key precursors in nitrosamine formation. Researchers should systematically evaluate reaction conditions (pH, temperature, solvent) and reagent purity to minimize unintended nitrosation. Analytical controls, such as spiking experiments with deuterated analogs, can help trace the origin of nitrosating agents .

Q. What validated analytical methods are recommended for detecting this compound in complex matrices?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are widely used. For example, the USP Nitrosamines Analytical Hub provides protocols for GC-MS/MS quantification in solvents like dichloromethane, emphasizing method validation parameters (e.g., LOD, LOQ, matrix effects). Researchers must include internal standards (e.g., ¹⁵N-labeled nitrosamines) to correct for recovery variability .

Q. How should researchers handle and store this compound to prevent degradation or contamination?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C. Use dedicated glassware and avoid contact with amines or nitrite-containing reagents. Workstations must comply with OSHA 29 CFR 1910.1003 standards, including Class I Type B biosafety hoods for handling and enclosed transfer systems to limit aerosol formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in meta-analyses of this compound toxicity data across studies?

Apply heterogeneity metrics like I² to quantify variability (e.g., I² > 50% indicates substantial heterogeneity). Stratify studies by variables such as exposure duration, species model, and detection methodology. Sensitivity analyses using random-effects models can account for between-study variance, while funnel plots assess publication bias. Transparent reporting via PRISMA guidelines is critical .

Q. What methodological strategies optimize the synthesis of this compound reference standards for analytical validation?

If synthesis is challenging (e.g., instability or stereochemical complexity), justify alternatives via structural/reactivity analyses of precursor amines. Use computational chemistry (e.g., DFT) to predict nitrosation pathways. Collaborate with regulatory bodies to validate surrogate markers or orthogonal methods (e.g., NMR purity >98%) when reference standards are unavailable .

Q. How can experimental designs integrate risk assessment frameworks for this compound in drug development?

Follow EMA Q&A 7 and 10 guidelines:

- Conduct worst-case scenario testing to estimate maximum plausible nitrosamine levels.

- Use AI (Acceptable Intake) thresholds (e.g., 1:100,000 cancer risk) to set specification limits.

- Implement Quality-by-Design (QbD) principles to control critical process parameters (CPPs) like amine/nitrite stoichiometry .

Q. What advanced remediation techniques are effective for this compound in environmental or pharmaceutical waste streams?

Photocatalytic degradation using TiO₂ or ZnO nanoparticles under UV light achieves >90% efficiency. Alternatively, ozonation at pH 8–10 selectively cleaves N–N bonds. Validate degradation products via HRMS and toxicity assays (e.g., Ames test) to ensure no genotoxic byproducts remain .

Data Presentation Example

| Parameter | GC-MS/MS Method | LC-HRMS Method |

|---|---|---|

| LOD (ppb) | 0.05 | 0.02 |

| Recovery (%) | 85–110 | 88–115 |

| Matrix Effect (%) | ±15 | ±10 |

| Reference Standard | ¹⁵N-NDMA | Deuterated NMxMA |

| Regulatory Compliance | USP <1469> | EMA Q&A 14 |

Table 1. Comparison of analytical methods for this compound detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.